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Compound of Interest

2-(2-Acetamidophenoxy)acetic
Compound Name: o
aci

cat. No.: B1296907

An In-depth Technical Guide to 2-(2-
Acetamidophenoxy)acetic Acid

InChl Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2-(2-acetamidophenoxy)acetic
acid, a molecule of interest in chemical and pharmaceutical research. This document is
intended for researchers, scientists, and drug development professionals, offering a
consolidated resource on its chemical properties, synthesis, and potential biological activities
based on available data and analysis of structurally related compounds.

Chemical and Physical Properties

2-(2-Acetamidophenoxy)acetic acid is a derivative of phenoxyacetic acid, characterized by
an acetamido group at the ortho position of the phenoxy ring. Its chemical structure suggests
potential for various intermolecular interactions, influencing its physical and biological
properties. While extensive experimental data for this specific molecule is not widely published,
its properties can be predicted and are summarized in the tables below.

Table 1: General and Predicted Physicochemical Properties
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Property Value Source

Molecular Formula C10H11NOa4 -

Molecular Weight 209.2 g/mol -
FXAVGVSUKFCXDK-

InChl Key -
UHFFFAOYSA-N

XlogP (predicted) 0.7 PubChemLite[1]

pKa (predicted)

The carboxylic acid group is
expected to have a pKa value
similar to other phenoxyacetic
acids, typically in the range of
3-4. The amide proton is

significantly less acidic.[2][3]

Inferred from related

compounds

Solubility (predicted)

Expected to have some
solubility in water, particularly
at neutral to alkaline pH where
the carboxylic acid is
deprotonated. Solubility is
likely higher in polar organic
solvents like methanol,
ethanol, and DMSO.[4]

Inferred from related

compounds

Table 2: Predicted Mass Spectrometry Data
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Adduct miz

[M+H]* 210.07608
[M+Na]* 232.05802
[M-H]- 208.06152
[M+NHa]* 227.10262
[M+K]* 248.03196
[M+H-H20]* 192.06606
[M+HCOO]- 254.06700
[M+CHsCOO]~ 268.08265

Data sourced from PubChemLite.[1]

Synthesis and Characterization

A plausible and common method for the synthesis of 2-(2-acetamidophenoxy)acetic acid is
the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a
haloacetate by a phenoxide.

Experimental Protocol: Williamson Ether Synthesis
(Adapted)

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[7]

Materials:

2-Acetamidophenol

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Chloroacetic acid

Water
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e Hydrochloric acid (HCI)

» Diethyl ether (or other suitable organic solvent for extraction)
o Saturated sodium bicarbonate solution

Procedure:

» Formation of the Phenoxide: In a round-bottom flask, dissolve 2-acetamidophenol in an
agueous solution of sodium hydroxide. Stir the mixture until a homogenous solution is
formed. This deprotonates the phenolic hydroxyl group to form the sodium phenoxide.

» Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of chloroacetic
acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the Sn2 reaction.

o Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with
hydrochloric acid to protonate the carboxylic acid and any unreacted phenoxide. The product
will likely precipitate. Extract the product into an organic solvent like diethyl ether.

 Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate
solution to extract the acidic product into the aqueous layer as its sodium salt. The aqueous
layer is then re-acidified with HCI to precipitate the purified 2-(2-acetamidophenoxy)acetic
acid.

« Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and
dry under vacuum.

Synthesis Workflow
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Caption: General workflow for the synthesis of 2-(2-Acetamidophenoxy)acetic acid.
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Characterization

The structure and purity of the synthesized 2-(2-acetamidophenoxy)acetic acid would be
confirmed using standard analytical techniques. While experimental spectra for this specific
compound are not readily available, the expected spectral features are outlined below based
on its structure and data from analogous compounds.[8][9][10][11][12][13][14][15]

Table 3: Expected Spectroscopic Data

Technique Expected Features

Signals corresponding to the aromatic protons
(multiplet, ~6.8-8.0 ppm), the methylene protons
of the acetic acid moiety (singlet, ~4.5-5.0 ppm),
'H NMR th.e methyl protons of the acetar.nldo group
(singlet, ~2.1 ppm), and the amide proton
(broad singlet, ~8.0-9.0 ppm). The carboxylic

acid proton will be a broad singlet at ~10-12

ppm.

Resonances for the aromatic carbons, the

carbonyl carbons of the carboxylic acid and
13C NMR amide groups (~170-175 ppm), the methylene

carbon (~65-70 ppm), and the methyl carbon

(~24 ppm).

Broad O-H stretch from the carboxylic acid
(~2500-3300), N-H stretch of the amide (~3300),

FT-IR (cm™1) C=0 stretches for the carboxylic acid and amide
(~1650-1750), C-O ether stretch (~1200-1250),
and aromatic C=C stretches (~1450-1600).

Molecular ion peak and fragmentation patterns

consistent with the structure, including loss of
Mass Spec. ] ) ]

the acetic acid moiety and cleavage of the

amide bond.
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Potential Biological Activities and Mechanism of
Action

Direct biological studies on 2-(2-acetamidophenoxy)acetic acid are limited in the public
domain. However, the broader class of phenoxyacetic acid derivatives has been investigated
for various pharmacological activities. This suggests potential avenues for research into the
biological profile of the title compound.

Postulated Areas of Biological Investigation

» Anti-inflammatory and Analgesic Activity: Many phenoxyacetic acid derivatives are known to
exhibit anti-inflammatory and analgesic properties.[16][17][18][19][20][21][22][23] The
structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 2-
(2-acetamidophenoxy)acetic acid could potentially inhibit enzymes involved in the
inflammatory cascade, such as cyclooxygenases (COX).

» Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and
antifungal properties.[24][25] The acetamido group might modulate this activity.

e Anticancer Activity: Derivatives of 2-(2-phenoxyacetamido)benzamides have been reported
to possess antiproliferative activity against cancer cell lines, inducing cell cycle arrest and
apoptosis.[2][26] While 2-(2-acetamidophenoxy)acetic acid is a simpler structure, it could
serve as a scaffold or starting material for the synthesis of more complex and potent
anticancer agents.

Hypothetical Mechanism of Action (Anti-inflammatory)

Based on related compounds, a potential anti-inflammatory mechanism could involve the
inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of
prostaglandins, important mediators of inflammation.
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Inflammatory Stimuli

2-(2-Acetamidophenoxy)acetic acid
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Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays

To investigate the potential biological activities of 2-(2-acetamidophenoxy)acetic acid, a
series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine if 2-(2-acetamidophenoxy)acetic acid can inhibit COX-1 and COX-2
enzymes.

Materials:

¢ Purified COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)

2-(2-Acetamidophenoxy)acetic acid (test compound)

Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)

Assay buffer and co-factors

Prostaglandin detection kit (e.g., ELISA-based)

Procedure:

Prepare a series of dilutions of the test compound and control drugs.

o In a multi-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.

e Add the test compound or control to the respective wells and pre-incubate.

« Initiate the reaction by adding arachidonic acid.

 Incubate for a specified time at 37°C.

o Stop the reaction and measure the amount of prostaglandin produced using a suitable
detection method.

o Calculate the percentage of inhibition for each concentration and determine the 1Cso value.
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COX Inhibition Assay Workflow
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Caption: Workflow for an in vitro COX inhibition assay.
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Conclusion

2-(2-Acetamidophenoxy)acetic acid is a readily synthesizable molecule with potential for
biological activity, particularly in the areas of inflammation and pain. While direct experimental
evidence is currently sparse, this technical guide provides a framework for its synthesis,
characterization, and biological evaluation based on established chemical principles and data
from structurally related compounds. Further research is warranted to fully elucidate the
properties and potential applications of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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